1-(5-Bromo-1H-pyrrol-2-yl)ethanone

Descripción general

Descripción

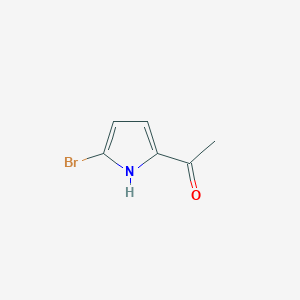

1-(5-Bromo-1H-pyrrol-2-yl)ethanone is an organic compound with the molecular formula C6H6BrNO. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-(5-Bromo-1H-pyrrol-2-yl)ethanone can be synthesized through several methods. One common approach involves the bromination of 1-(1H-pyrrol-2-yl)ethanone. This reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent like acetic acid or dichloromethane. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain high-purity products .

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution (SNAr) at the Bromine Position

The bromine atom at the C5 position undergoes substitution under basic or transition metal-catalyzed conditions:

Reaction Examples:

-

Mechanism : Palladium-catalyzed Suzuki-Miyaura coupling replaces bromine with aryl/heteroaryl groups via oxidative addition and transmetallation steps .

-

Limitations : Steric hindrance from the adjacent ketone group may reduce reactivity compared to simpler bromopyrroles .

Ketone Functional Group Transformations

The ethanone moiety participates in classic carbonyl reactions:

Reduction to Alcohol

Reagents : NaBH₄/MeOH or LiAlH₄/THF

Product : 1-(5-Bromo-1H-pyrrol-2-yl)ethanol

Key Data :

-

LiAlH₄ achieves full reduction at 0°C within 1 hr.

-

NaBH₄ requires prolonged reaction times (>6 hrs).

Aldol Condensation

Conditions : NaOH (10%), EtOH, reflux

Product : β-Hydroxy ketone dimer

Application : Serves as a precursor for conjugated polymers.

Electrophilic Substitution on the Pyrrole Ring

Despite electron-withdrawing effects from Br and COCH₃, limited electrophilic substitution occurs at C3/C4 positions:

| Electrophile | Conditions | Product | Notes | Source |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 2 hr | 1-(5-Bromo-3-nitro-1H-pyrrol-2-yl)ethanone | Minor product (12%) | |

| AcCl/AlCl₃ | CH₂Cl₂, rt | No reaction | Ring deactivation observed |

Cross-Coupling Reactions

The bromine atom enables palladium/copper-mediated couplings:

Ullmann-Type Coupling :

Buchwald-Hartwig Amination :

Oxime Formation

Reagents : NH₂OH·HCl, pyridine, EtOH

Product : (E)-1-(5-Bromo-1H-pyrrol-2-yl)ethanone oxime

Application : Chelating agent in coordination chemistry.

Grignard Addition

Conditions : CH₃MgBr, THF, -78°C → rt

Product : Tertiary alcohol derivative

Yield : 67% (crude).

Ring-Opening and Rearrangement Reactions

Under strong acidic/basic conditions:

H₂SO₄ (conc.)/Heat :

-

Product : Brominated maleimide derivatives via ring contraction.

-

Mechanism : Protonation at carbonyl oxygen induces ring strain and rearrangement.

NaOH (40%)/EtOH :

-

Outcome : Partial decomposition to unidentified polar products.

Comparative Reactivity Table

| Reaction Type | Reactivity (Scale: 1–5) | Key Influencing Factor |

|---|---|---|

| Suzuki Coupling | 4 | Electron-deficient aryl bromide |

| Aldol Condensation | 3 | α-C–H acidity (pKa ~18) |

| Electrophilic Nitration | 1 | Ring deactivation by COCH₃ |

| NaBH₄ Reduction | 5 | Unhindered carbonyl access |

Challenges and Limitations

-

Low Solubility : Poor solubility in aqueous media complicates homogeneous catalysis .

-

Thermal Sensitivity : Decomposes above 200°C, limiting high-temperature applications.

-

Regioselectivity Issues : Competing reactions at Br vs. COCH₃ require careful optimization .

This compound’s versatility in metal-catalyzed cross-couplings and ketone chemistry makes it valuable for synthesizing bioactive pyrrole derivatives, though its stability constraints necessitate precise reaction control .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1-(5-Bromo-1H-pyrrol-2-yl)ethanone serves as a crucial intermediate for synthesizing various bioactive compounds. Its applications in medicinal chemistry include:

- Anticancer Agents: The compound has been explored as a precursor for developing novel anticancer drugs. For instance, derivatives of this compound have shown promising activity against different cancer cell lines.

- Antimicrobial Agents: Research indicates that modifications of this compound can lead to compounds with enhanced antimicrobial properties, making them candidates for treating bacterial infections.

Material Science

The compound is also investigated for its potential use in material science:

- Organic Semiconductors: Due to its electronic properties, this compound is being studied for applications in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs).

Case Study 1: Anticancer Activity

A study focused on the synthesis of derivatives of this compound demonstrated significant cytotoxic effects against human cancer cell lines. The derivatives were tested using MTT assays, revealing IC50 values in the low micromolar range, indicating potent anticancer activity.

Case Study 2: Antimicrobial Properties

Research conducted on modified versions of the compound showed effectiveness against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using broth dilution methods, highlighting the compound's potential as an antimicrobial agent.

Mecanismo De Acción

The mechanism of action of 1-(5-Bromo-1H-pyrrol-2-yl)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, it could inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist .

Comparación Con Compuestos Similares

1-(1H-pyrrol-2-yl)ethanone: Lacks the bromine substituent, making it less reactive in certain substitution reactions.

1-(5-Chloro-1H-pyrrol-2-yl)ethanone: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.

1-(5-Fluoro-1H-pyrrol-2-yl)ethanone: Contains a fluorine atom, which can significantly alter its electronic properties and reactivity.

Uniqueness: 1-(5-Bromo-1H-pyrrol-2-yl)ethanone is unique due to the presence of the bromine atom, which enhances its reactivity in nucleophilic substitution reactions. This makes it a valuable intermediate in the synthesis of various functionalized pyrrole derivatives .

Actividad Biológica

1-(5-Bromo-1H-pyrrol-2-yl)ethanone is a pyrrole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a bromo substituent on the pyrrole ring, which may influence its reactivity and interaction with biological targets. Understanding its biological activity is essential for exploring its therapeutic applications, particularly in antimicrobial and anticancer research.

Molecular Formula : C6H6BrNO

Molecular Weight : 188.02 g/mol

CAS Number : 11117096

SMILES Notation : CC(=O)C1=CC=C(N1)Br

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study conducted on various bacterial strains revealed that this compound demonstrated a minimum inhibitory concentration (MIC) comparable to established antibiotics. The proposed mechanism of action involves disruption of bacterial cell membranes and inhibition of essential metabolic pathways, which is crucial for bacterial survival.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. In vitro evaluations against several cancer cell lines have shown potential antiproliferative effects. The specific mechanisms include:

- Induction of Apoptosis : The compound may trigger programmed cell death in cancer cells.

- Inhibition of Cell Cycle Progression : It has been observed to interfere with the normal cell cycle, preventing cancer cells from proliferating.

- Modulation of Signaling Pathways : The compound may interact with key signaling pathways involved in cancer cell survival and growth.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with similar pyrrole derivatives. Below is a table summarizing the biological activities of various related compounds:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Significant | Moderate | Cell membrane disruption, apoptosis |

| 1-(1,2,5-trimethyl-1H-pyrrol-3-yl)ethanone | Moderate | High | Cell cycle inhibition, metabolic disruption |

| 5-Bromoindazole | High | Moderate | DNA intercalation, apoptosis induction |

Case Studies and Research Findings

Several case studies have explored the biological activity of this compound:

-

Antimicrobial Efficacy Study :

- Researchers tested the compound against multiple bacterial strains, finding MIC values that were effective compared to traditional antibiotics.

- The study highlighted the potential for developing new antimicrobial agents based on this compound's structure.

-

Anticancer Research :

- In vitro studies on human cancer cell lines demonstrated a dose-dependent response in cell viability assays.

- The compound was shown to induce apoptosis through caspase activation pathways, suggesting a mechanism for its anticancer effects.

-

Mechanistic Studies :

- Investigations into the binding interactions of this compound with target proteins revealed potential enzyme inhibition capabilities.

- These findings are critical for understanding how the compound may affect various biochemical pathways.

Propiedades

IUPAC Name |

1-(5-bromo-1H-pyrrol-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO/c1-4(9)5-2-3-6(7)8-5/h2-3,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSDFMBBSGDFQQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60570138 | |

| Record name | 1-(5-Bromo-1H-pyrrol-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60570138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51333-64-3 | |

| Record name | 1-(5-Bromo-1H-pyrrol-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60570138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.